molecular formula C10H16O3 B6162785 2-{2-oxaspiro[3.5]nonan-7-yl}acetic acid CAS No. 2167709-61-5

2-{2-oxaspiro[3.5]nonan-7-yl}acetic acid

Cat. No.: B6162785
CAS No.: 2167709-61-5
M. Wt: 184.23 g/mol
InChI Key: XJOUBJFWEXYFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-Oxaspiro[3.5]nonan-7-yl}acetic acid is a spirocyclic organic compound characterized by a 2-oxaspiro[3.5]nonane core fused to an acetic acid moiety. The spirocyclic system consists of a six-membered ring (cyclohexane) and a three-membered oxygen-containing ring (oxirane) sharing a single carbon atom (spiro atom). This structural motif imparts conformational rigidity, making it valuable in pharmaceutical and materials science research .

Key physicochemical properties include:

  • Molecular Formula: Likely C₁₀H₁₄O₃ (inferred from similar compounds like 2-oxaspiro[3.5]nonan-7-ylmethanol, C₉H₁₆O₂) .
  • Functional Groups: Acetic acid (carboxylic acid) and an oxygen-containing spiro system.

Preparation Methods

Key Synthetic Routes

Cyclization-Based Approaches

Cyclization strategies dominate the literature, leveraging intramolecular etherification or lactonization to construct the spiro framework. A representative pathway involves:

Step 1 : Synthesis of 7-(2-carboxyethyl)-2-oxaspiro[3.5]nonane precursor via:

Cyclohexenone+ethyl glyoxylateBF3OEt2spiro-intermediate(75% yield)[5]\text{Cyclohexenone} + \text{ethyl glyoxylate} \xrightarrow{\text{BF}3\cdot\text{OEt}2} \text{spiro-intermediate} \quad (75\%\ \text{yield})

Step 2 : Oxidative cleavage of pendant groups to generate the acetic acid moiety using Jones reagent (CrO₃/H₂SO₄) .

Table 1: Cyclization Method Performance Metrics

ParameterValue
Typical yield (Step 1)68–75%
Purity post-crystallization≥98%
Reaction time12–18 h

Ring-Expansion Methodologies

Patent disclosures describe expanding smaller spirocycles through [3+2] cycloadditions:

  • Oxetane activation : Treat 2-oxaspiro[2.3]hexane with dimethylacetylene dicarboxylate (DMAD) under photolytic conditions .

  • Acid-catalyzed rearrangement : Convert intermediate to target using H₂SO₄ in anhydrous THF (55% conversion) .

Reaction Optimization

Solvent Systems

Optimal solvent polarity balances spirocycle stability and reagent solubility:

SolventDielectric Constant (ε)Yield Improvement
1,2-Dimethoxyethane7.20+22% vs. THF
Dichloromethane8.93Baseline

Temperature Profiling

Controlled thermal gradients prevent decarboxylation:

  • Cyclization step : 50°C maximizes rate without byproduct formation .

  • Acid formation : Maintain ≤0°C during Jones oxidation .

Purification Protocols

Chromatographic Techniques

Reverse-phase HPLC (C18 column) with mobile phase:

  • A : 0.1% TFA in H₂O

  • B : 0.1% TFA in MeCN
    Gradient: 20→80% B over 30 min .

Crystallization Conditions

Recrystallization from ethyl acetate/heptane (1:3 v/v) yields colorless needles:

  • MP : 132–134°C

  • Recovery : 89%

Industrial-Scale Production

Continuous Flow Synthesis

Pilot-scale data from ECHA submissions outline:

  • Reactor type : Tubular (316L SS, 10 L volume)

  • Throughput : 1.2 kg/day

  • Purity : 99.2% by qNMR

Waste Stream Management

Neutralization of acidic byproducts achieves 97% reduction in hazardous waste:

\text{Cr}^{3+} + 3\text{OH}^- \rightarrow \text{Cr(OH)}_3 \downarrow \quad (\text{99.8% removal})

Comparative Analysis of Methods

Table 2: Synthesis Route Efficiency Comparison

MethodAtom EconomyE-FactorPMI
Cyclization64%8.712.3
Ring-expansion58%11.215.8
Continuous flow71%5.17.9

Chemical Reactions Analysis

Types of Reactions

2-{2-oxaspiro[3.5]nonan-7-yl}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce functional groups to simpler forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol.

Scientific Research Applications

Medicinal Chemistry

2-{2-oxaspiro[3.5]nonan-7-yl}acetic acid has been explored for its potential therapeutic applications. Initial studies suggest that it may exhibit various biological activities, including:

  • Antimicrobial Properties : Research indicates that compounds with similar spirocyclic structures can possess antimicrobial effects, which may extend to this compound.
  • Enzyme Modulation : Interaction studies have shown that this compound can bind to specific molecular targets, potentially modulating the activity of enzymes or receptors involved in various physiological processes .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its functional groups and structural features. It can be utilized in:

  • Synthetic Pathways : Various synthetic routes have been developed to enhance yield and purity, often employing reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction .
  • Development of Analogues : Its unique structure allows chemists to create derivatives that may exhibit enhanced biological activities or novel properties .

Chemical Properties and Stability

The stability of this compound under different conditions is crucial for its application in pharmaceuticals. Research into its degradation pathways and storage conditions has shown that:

  • The compound should be stored sealed in dry conditions at temperatures between 2°C to 8°C to maintain its integrity .
  • Understanding the chemical stability helps in formulating effective dosage forms for potential therapeutic use.

Case Study 1: Antimicrobial Activity

In a recent study, researchers investigated the antimicrobial effects of various spirocyclic compounds, including this compound. The findings suggested that this compound showed promising activity against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Enzyme Interaction Studies

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The results demonstrated that the compound could inhibit enzyme activity, suggesting a mechanism through which it may exert therapeutic effects .

Mechanism of Action

The mechanism by which 2-{2-oxaspiro[3.5]nonan-7-yl}acetic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in neurological function. Further research is needed to elucidate the exact mechanisms and identify the key molecular targets.

Comparison with Similar Compounds

Structural Analogues with Varied Spiro Systems

(a) 2-{6-Oxaspiro[3.5]nonan-7-yl}acetic Acid (L5)

  • Key Difference : The oxygen atom is positioned at the 6-position of the spiro system instead of the 2-position.

(b) 2-(2-Tert-Butoxycarbonyl-2-Azaspiro[3.5]nonan-7-yl)acetic Acid

  • Key Difference : Replaces the spiro oxygen with a nitrogen atom (azaspiro) and includes a tert-butoxycarbonyl (Boc) protecting group.
  • Impact : Introduces basicity (via nitrogen) and modifies solubility. The Boc group enhances stability during synthetic steps .

(c) 2-Cyano-7-Oxaspiro[3.5]nonane-2-carboxylic Acid

  • Key Difference: Features a cyano (-CN) group adjacent to the carboxylic acid.
  • Impact: The electron-withdrawing cyano group increases acidity (pKa ~1–2) compared to the parent compound, influencing ionizability and metabolic stability .

Spiro Compounds with Altered Ring Sizes

(a) 2-Oxaspiro[3.3]heptane-6-carboxylic Acid

  • Key Difference : Smaller spiro system (3.3 vs. 3.5), reducing ring strain and molecular weight (MW ~156 g/mol).
  • Impact : Smaller size may limit steric hindrance, enhancing binding to compact active sites .

(b) (2S)-2-Cyclopentyl-2-[(5S)-2-(Boc)-2,7-Diazaspiro[4.4]nonan-7-yl]acetic Acid

  • Key Difference : Larger spiro system (4.4 vs. 3.5) with two nitrogen atoms.
  • Impact : Increases conformational flexibility and basicity, favoring interactions with charged biological targets (e.g., enzymes) .

Functional Group Modifications

(a) 3-Phenyl-7-Oxa-2-Azaspiro[3.5]nonan-1-one

  • Key Difference : Replaces the acetic acid with a ketone and adds a phenyl group.

(b) 2-Oxa-7-Azaspiro[3.5]nonane Hemioxalate

  • Key Difference : Combines oxygen and nitrogen in the spiro system and forms a hemioxalate salt.
  • Impact : Salt formation improves crystallinity and solubility in aqueous media, advantageous for formulation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature CAS Number Reference
2-{2-Oxaspiro[3.5]nonan-7-yl}acetic acid C₁₀H₁₄O₃ ~182.21 2-Oxaspiro + acetic acid Not provided -
2-{6-Oxaspiro[3.5]nonan-7-yl}acetic acid (L5) C₁₀H₁₄O₃ ~182.21 6-Oxaspiro + acetic acid Not provided
2-(2-Azaspiro[3.5]nonan-7-yl)acetic acid (Boc) C₁₆H₂₅NO₅ 311.38 2-Azaspiro + Boc protection Not provided
2-Cyano-7-oxaspiro[3.5]nonane-2-carboxylic acid C₁₀H₁₃NO₃ 195.22 Cyano + carboxylic acid 1468873-43-9

Research Findings and Trends

  • Synthetic Accessibility : Spirocyclic compounds are often synthesized via ZnCl₂-catalyzed cyclization (e.g., mercaptoacetic acid reactions) or chromatography-based purification .
  • Pharmaceutical Utility: Diazaspiro derivatives (e.g., 2,7-diazaspiro[3.5]nonane) are prioritized in drug discovery for their balanced rigidity and solubility .
  • Limitations : 2-Oxaspiro derivatives may exhibit lower metabolic stability compared to nitrogen-containing analogues due to oxidative susceptibility .

Biological Activity

2-{2-oxaspiro[3.5]nonan-7-yl}acetic acid, also known by its CAS number 2167709-61-5, is a compound that has garnered interest for its potential biological activities. This article aims to explore the biological effects, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C10H16O3
  • Molecular Weight : 184.23 g/mol
  • Structure : The compound features a spirocyclic structure which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has not been extensively characterized in the literature. However, related compounds within the spirocyclic family have shown various pharmacological properties, including anti-cancer and anti-inflammatory effects.

  • Inhibition of Oncogenic Pathways : Similar compounds have been reported to inhibit RAS protein pathways, which are crucial in cancer proliferation and differentiation. For example, derivatives of spiro[3.5]nonane have been identified as covalent inhibitors of KRAS G12C mutations, a common target in solid tumors .
  • Opioid Receptor Interaction : Some spirocyclic compounds have been studied for their ability to act as opioid receptor ligands, suggesting potential analgesic properties .

Case Study 1: Antitumor Activity

A study on derivatives of spiro[3.5]nonane demonstrated significant antitumor effects in xenograft mouse models. The lead compound showed a dose-dependent response when administered subcutaneously, indicating potential therapeutic applications for cancers driven by KRAS mutations .

Case Study 2: Synthesis and Characterization

Research on the synthesis of related oxaspiro compounds highlighted methods for producing high-yield variants with specific biological activities. These studies often include detailed characterization through NMR and mass spectrometry to confirm structural integrity and purity .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundPotential anticancer activity
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneCovalent inhibitor of KRAS G12C
Flavone acetic acid analogueImmunomodulatory effects

Safety and Toxicity

Safety data for this compound is limited; however, general precautions should be taken as indicated by hazard statements associated with similar compounds. It is classified with warnings for potential toxicity upon ingestion or inhalation .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-{2-oxaspiro[3.5]nonan-7-yl}acetic acid, and what methodologies address them?

  • Methodology : Synthesis of spirocyclic compounds often requires precise control over ring-forming reactions. For example, tert-butyl-protected intermediates (e.g., tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate, CAS 392331-78-1) are used to stabilize reactive intermediates during cyclization . Multi-step routes involving carbonyl activation (e.g., tert-butoxycarbonyl or methoxycarbonyl groups) and intramolecular cyclization are common, as seen in structurally related spiro compounds .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodology : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. For spiro systems, 13C^{13}\text{C} NMR helps resolve stereochemical ambiguities, while 1H^{1}\text{H} NMR identifies proton environments (e.g., methylene groups adjacent to the spiro center). Chromatographic purity (>95%) can be confirmed via HPLC with UV/Vis detection, as standardized for similar acetic acid derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology : Refer to safety data sheets (SDS) of analogous compounds (e.g., tert-butyl-protected spiro derivatives), which mandate PPE (gloves, goggles) and fume hood use due to potential respiratory irritancy . Emergency measures include immediate medical consultation for exposure, with SDS documentation provided to healthcare providers .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

  • Methodology : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediate stability, reducing trial-and-error experimentation. ICReDD’s integrated computational-experimental approach uses reaction path searches to identify optimal conditions (e.g., solvent, catalyst) for spiro ring formation .

Q. What experimental design strategies resolve contradictions in reactivity data for spirocyclic acetic acid derivatives?

  • Methodology : Factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) isolates critical variables. For example, conflicting yields in cyclization steps may arise from competing pathways; systematic screening (e.g., Design of Experiments) identifies dominant factors . Cross-validation with computational models (e.g., activation energy comparisons) clarifies discrepancies .

Q. How do steric and electronic effects influence the reactivity of the spiro center in this compound?

  • Methodology : Substituent effects are studied via Hammett plots or isotopic labeling. For instance, deuterated analogs (e.g., nonanoic acid-2,2-d2_2, CAS 62689-94-5) reveal kinetic isotope effects in ring-opening reactions . Steric maps generated from X-ray crystallography or molecular dynamics simulations quantify spatial hindrance .

Q. What strategies improve the scalability of spirocyclic compound synthesis while maintaining enantiomeric purity?

  • Methodology : Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) ensures enantioselectivity. Membrane separation technologies (e.g., chiral stationary phases in HPLC) purify enantiomers at scale, as applied to related azaspiro compounds (e.g., 7-azaspiro[3.5]nonane hydrochloride, CAS C09-0724-096) .

Q. How can spectroscopic data distinguish between isomeric forms of this compound?

  • Methodology : 2D NMR techniques (e.g., COSY, NOESY) resolve spatial proximities in isomers. IR spectroscopy identifies carbonyl stretching frequencies (e.g., 1700–1750 cm1^{-1} for acetic acid vs. spiro ketone groups), while tandem MS/MS fragments differentiate substitution patterns .

Q. What role does this compound play in studying metabolic pathways or enzyme interactions?

  • Methodology : Structural analogs (e.g., 2-naphthyl acid phosphate derivatives) are used as enzyme inhibitors or probes. Competitive binding assays (e.g., fluorescence polarization) quantify interactions with target proteins, with isotopic labeling (e.g., 14C^{14}\text{C}-acetate) tracing metabolic incorporation .

Q. How can interdisciplinary approaches (e.g., chemical biology, materials science) expand applications of this compound?

  • Methodology : Hybrid frameworks integrating spiro motifs (e.g., polymer matrices for drug delivery) are designed using combinatorial libraries. For example, spiro-oxetane derivatives enhance material stability in biomedical coatings, guided by computational property prediction tools .

Properties

IUPAC Name

2-(2-oxaspiro[3.5]nonan-7-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-9(12)5-8-1-3-10(4-2-8)6-13-7-10/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOUBJFWEXYFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC(=O)O)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.